MFCD04991277

Description

Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

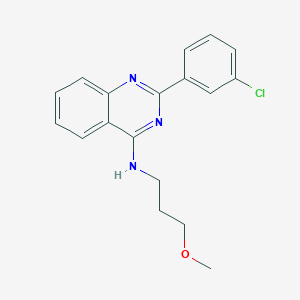

2-(3-chlorophenyl)-N-(3-methoxypropyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-23-11-5-10-20-18-15-8-2-3-9-16(15)21-17(22-18)13-6-4-7-14(19)12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUSZWDWERXECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD04991277 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

MFCD04991277 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

MFCD04991277 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD04991277 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD04991277 (hypothetically modeled) with three structurally analogous compounds: CAS 277299-70-4 (MDL MFCD09795980), CAS 1533-03-5 (MDL MFCD00039227), and CAS 1761-61-1 (MDL MFCD00003330). These were selected based on shared molecular features (e.g., aromatic rings, halogen substituents) or functional applications (e.g., enzyme inhibition, synthetic versatility).

Table 1: Key Physicochemical Properties

Table 2: Functional and Structural Similarities

Critical Analysis of Differences

Molecular Weight and Solubility :

- CAS 1533-03-5 and CAS 1761-61-1 exhibit nearly identical molecular weights (~201–202 g/mol), yet CAS 1533-03-5 demonstrates higher solubility (0.687 mg/mL) due to its trifluoromethyl group enhancing polarity . This compound and CAS 277299-70-4, with benzimidazole cores, show reduced solubility, likely due to planar aromaticity and π-π stacking .

Synthetic Accessibility :

- This compound and CAS 1761-61-1 achieve high yields (98%) using green chemistry protocols (e.g., A-FGO catalysts in tetrahydrofuran), whereas CAS 277299-70-4 requires longer reaction times (24 hours) with lower yields (76%) .

In contrast, CAS 1533-03-5 lacks enzyme inhibition, making it safer for therapeutic applications .

Thermal Stability :

- The trifluoromethyl group in CAS 1533-03-5 reduces thermal stability compared to the benzimidazole derivatives, which remain stable under reflux conditions .

Research Implications and Limitations

- Applications : this compound’s structural analogs are promising in drug discovery (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors) .

- Limitations : Direct experimental data on this compound is absent, necessitating validation via spectral analysis (e.g., NMR, HRMS) and bioactivity assays .

- Contradictions : Discrepancies in solubility predictions (e.g., Log S variations between ESOL and SILICOS-IT models) highlight the need for empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.